Propargyl-PEG13-acid Propargyl-PEG13-acid Propargyl-PEG13-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 1421676-62-1
VCID: VC0540293
InChI: InChI=1S/C30H56O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-30(31)32/h1H,3-29H2,(H,31,32)
SMILES: C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C30H56O15
Molecular Weight: 656.76

Propargyl-PEG13-acid

CAS No.: 1421676-62-1

Cat. No.: VC0540293

Molecular Formula: C30H56O15

Molecular Weight: 656.76

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG13-acid - 1421676-62-1

Specification

Description Propargyl-PEG13-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
CAS No. 1421676-62-1
Molecular Formula C30H56O15
Molecular Weight 656.76
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C30H56O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-30(31)32/h1H,3-29H2,(H,31,32)
Standard InChI Key ZFFDQVFGKMOUSS-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Appearance Solid powder

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